molecular formula C19H15ClO B14760029 4-Chloro-2-(diphenylmethyl)phenol CAS No. 737-25-7

4-Chloro-2-(diphenylmethyl)phenol

Cat. No.: B14760029
CAS No.: 737-25-7
M. Wt: 294.8 g/mol
InChI Key: JZSQRFWDYJLKBF-UHFFFAOYSA-N
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Description

4-Chloro-2-(diphenylmethyl)phenol is an organic compound with the molecular formula C19H15ClO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a diphenylmethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(diphenylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction temperatures and pressures, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(diphenylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(diphenylmethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, altering their structure and function. The chlorine atom and diphenylmethyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(diphenylmethyl)phenol is unique due to the presence of the bulky diphenylmethyl group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from simpler chlorophenols and contributes to its diverse applications in research and industry .

Properties

CAS No.

737-25-7

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

IUPAC Name

2-benzhydryl-4-chlorophenol

InChI

InChI=1S/C19H15ClO/c20-16-11-12-18(21)17(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H

InChI Key

JZSQRFWDYJLKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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